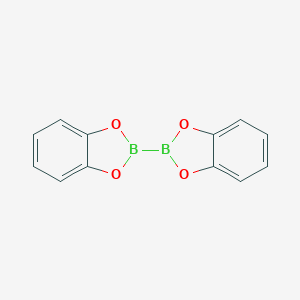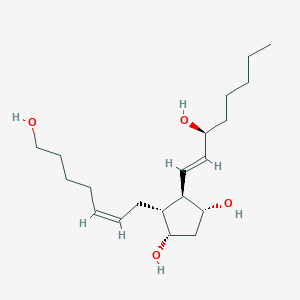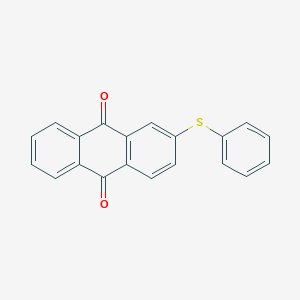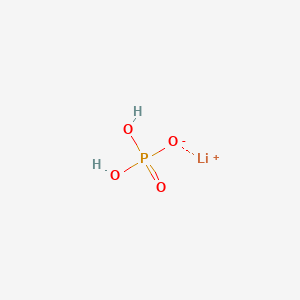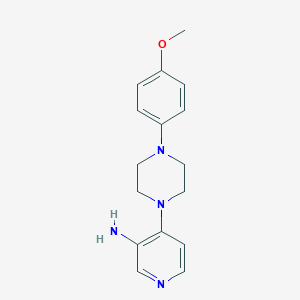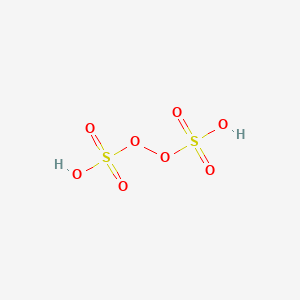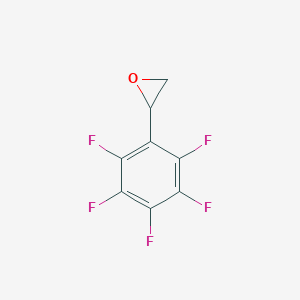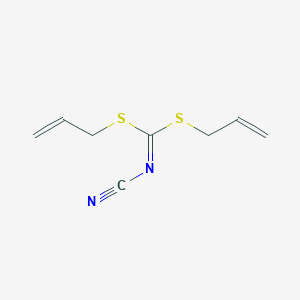
Carbonimidodithioic acid, cyano-, di-2-propenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonimidodithioic acid, cyano-, di-2-propenyl ester, also known as propineb, is a fungicide that is commonly used in agriculture to control a variety of fungal diseases. It is a member of the dithiocarbamate family of chemicals, which are known for their broad-spectrum activity against fungi.
Mecanismo De Acción
Propineb works by inhibiting the activity of enzymes that are essential for fungal growth and reproduction. Specifically, it binds to the metal ions that are required for the function of these enzymes, preventing them from carrying out their normal activities.
Efectos Bioquímicos Y Fisiológicos
Propineb has been shown to have a number of biochemical and physiological effects on plants. For example, it can stimulate the production of certain enzymes that are involved in plant defense mechanisms, and it can also enhance the activity of certain antioxidants that protect plants from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propineb has a number of advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to use. However, it is important to note that Carbonimidodithioic acid, cyano-, di-2-propenyl ester is a toxic chemical and should be handled with care. In addition, it may not be effective against all fungal diseases, and its use may lead to the development of resistance in some fungal populations.
Direcciones Futuras
There are a number of potential future directions for research on Carbonimidodithioic acid, cyano-, di-2-propenyl ester. One area of interest is the development of new formulations that can improve its efficacy against certain fungal diseases. Another area of interest is the study of its potential effects on non-target organisms, such as beneficial insects and soil microorganisms. Finally, there is a need for further research on the potential risks associated with the use of Carbonimidodithioic acid, cyano-, di-2-propenyl ester, particularly in terms of its impact on human health and the environment.
Métodos De Síntesis
Propineb can be synthesized by the reaction of carbon disulfide with diethanolamine, followed by the addition of acrylonitrile and propylene oxide. The resulting product is then purified through a series of steps to yield the final compound.
Aplicaciones Científicas De Investigación
Propineb has been extensively studied for its efficacy in controlling fungal diseases in a variety of crops, including grapes, apples, and potatoes. It has been found to be particularly effective against powdery mildew and downy mildew, two common fungal diseases that can have a significant impact on crop yields.
Propiedades
Número CAS |
13997-95-0 |
|---|---|
Nombre del producto |
Carbonimidodithioic acid, cyano-, di-2-propenyl ester |
Fórmula molecular |
C8H10N2S2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
bis(prop-2-enylsulfanyl)methylidenecyanamide |
InChI |
InChI=1S/C8H10N2S2/c1-3-5-11-8(10-7-9)12-6-4-2/h3-4H,1-2,5-6H2 |
Clave InChI |
ITZIFGHDBMXDGN-UHFFFAOYSA-N |
SMILES |
C=CCSC(=NC#N)SCC=C |
SMILES canónico |
C=CCSC(=NC#N)SCC=C |
Otros números CAS |
13997-95-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



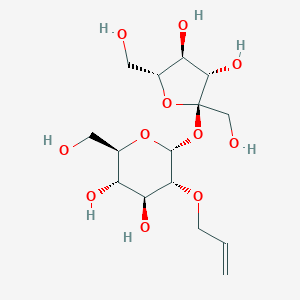

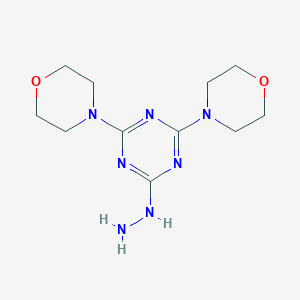
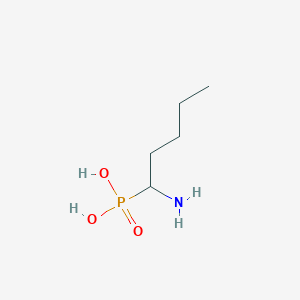

![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)
